5-Methyl-4-octanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

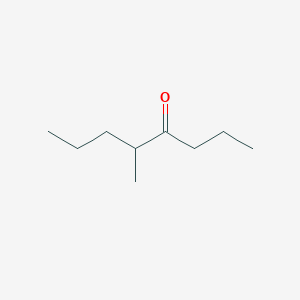

Structure

3D Structure

Properties

CAS No. |

6175-51-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

5-methyloctan-4-one |

InChI |

InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

SNBMNYYIKTXSST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)CCC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methyl-4-octanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. While specific experimental protocols for its synthesis and its biological activity are not extensively documented in publicly available literature, this guide furnishes representative experimental procedures for analogous compounds and discusses the broader biological context of ketones.

Chemical Identity and Properties

This compound is an aliphatic, chiral ketone. Its structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl substituent at the fifth position.

Structural Information and Identifiers

The fundamental structural and registration information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 5-methyloctan-4-one[1] |

| CAS Number | 6175-51-5[1][2][3][4] |

| Molecular Formula | C₉H₁₈O[1][2][4] |

| SMILES | CCCC(C)C(=O)CCC[1] |

| InChI | InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3[1][4] |

| InChIKey | SNBMNYYIKTXSST-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are detailed in the following table. It is important to note that while some properties are computationally derived, others are estimated based on data from its isomers due to a lack of direct experimental values in the literature.

| Property | Value | Notes |

| Molecular Weight | 142.24 g/mol [1][4] | |

| Boiling Point | ~178-185 °C | Estimated from isomers 7-methyl-4-octanone (B1618552) (178 °C)[5] and 5,5-dimethyl-4-octanone (185 °C)[6]. |

| Melting Point | -18.52 °C | Estimated for isomer 2-methyl-4-octanone[7]. |

| Density | ~0.82 g/cm³ | Estimated from isomer 2-methyl-4-octanone[7]. |

| Water Solubility | ~458 mg/L at 25 °C | Estimated from isomer 7-methyl-4-octanone[5]. |

| logP (Octanol/Water) | 2.86 | Estimated for isomers 3- and 7-methyl-4-octanone[5][8]. |

| Topological Polar Surface Area | 17.1 Ų[1][4] | |

| Complexity | 96.9[1][4] | |

| Rotatable Bond Count | 5[4] | |

| Hydrogen Bond Acceptor Count | 1[4] | |

| Hydrogen Bond Donor Count | 0[4] |

Chemical Structure and Visualization

The structure of this compound features a carbonyl functional group, which makes the adjacent carbon atom (C5) a stereocenter.

Experimental Protocols

While specific protocols for this compound are scarce, the following sections detail representative methodologies for the synthesis and analysis of structurally similar chiral ketones.

Representative Asymmetric Synthesis Protocol

The asymmetric synthesis of α-alkylated ketones is a common challenge in organic chemistry. The SAMP-/RAMP-hydrazone method provides a reliable route to chiral ketones with high enantiomeric excess. The following protocol is adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone and serves as a robust template.[9]

Step 1: Hydrazone Formation

-

Charge a flask with 1.0 equivalent of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 1.2 equivalents of a precursor ketone (e.g., 4-octanone).

-

Heat the mixture at 60°C under an inert argon atmosphere overnight.

-

After cooling, dilute the reaction mixture with diethyl ether and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude SAMP-hydrazone.

-

Purify the hydrazone by short-path distillation.

Step 2: α-Alkylation

-

In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding 1.05 equivalents of n-butyllithium to 1.05 equivalents of diisopropylamine (B44863) in dry diethyl ether at 0°C.

-

Cool the LDA solution and add a solution of the SAMP-hydrazone (1.0 equivalent) in dry ether. Stir for 4-6 hours at 0°C to ensure complete deprotonation.

-

Cool the resulting metallo-hydrazone to -95°C (liquid nitrogen/pentane bath).

-

Add 1.1 equivalents of an alkylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by adding water, separate the layers, and extract the aqueous phase with ether.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.

Step 3: Ozonolytic Cleavage

-

Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool the solution to -78°C (acetone/dry ice bath).

-

Bubble dry ozone through the solution until a persistent blue color indicates the reaction is complete.

-

Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.

-

The resulting solution contains the target chiral ketone. The product can be purified from the SAMP-nitrosamine byproduct via column chromatography on silica (B1680970) gel.

General Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C, using a split or splitless injection mode.

-

Separation: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can be initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Detection: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for unambiguous structure elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) (CH₂) groups, and a distinct multiplet for the chiral methine (CH) proton adjacent to the carbonyl group.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The most downfield signal would correspond to the carbonyl carbon (typically >200 ppm). Other signals would appear in the aliphatic region, and their multiplicity can be determined using a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH carbons.[1][10]

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathways of this compound are not available in the current literature. However, as a ketone, it belongs to a class of compounds with significant and well-studied biological roles, particularly the physiological "ketone bodies" (acetoacetate and β-hydroxybutyrate). These endogenous ketones serve as crucial alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, especially during periods of low glucose availability such as fasting or a ketogenic diet.[11][12][13][14]

Beyond their role in energy metabolism, ketone bodies function as signaling molecules. They can modulate gene expression by inhibiting histone deacetylases (HDACs) and can interact with cell-surface receptors.[13][15] For example, β-hydroxybutyrate can activate the G-protein coupled receptor GPR109A, which leads to the inhibition of lipolysis in adipocytes, forming a negative feedback loop on its own production.[13]

It is critical to distinguish that while this compound is structurally a ketone, it is not an endogenous physiological ketone body, and its potential to participate in these metabolic or signaling pathways is unknown.

References

- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]

- 3. This compound | 6175-51-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-methyl-4-octanone, 20809-46-5 [thegoodscentscompany.com]

- 6. 5,5-dimethyl-4-octanone [stenutz.eu]

- 7. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]

- 8. 3-methyl-4-octanone, 20754-04-5 [thegoodscentscompany.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Synthesis of 5-Methyl-4-octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a primary synthetic pathway for 5-Methyl-4-octanone, a valuable ketone intermediate in various chemical syntheses. The described methodology is a two-step process involving a Grignard reaction to form the precursor alcohol, 5-methyl-4-octanol, followed by its oxidation to the target ketone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.

Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence:

-

Step 1: Grignard Reaction. The initial step involves the synthesis of the secondary alcohol, 5-methyl-4-octanol. This is accomplished via a Grignard reaction, a robust method for carbon-carbon bond formation. In this specific synthesis, a Grignard reagent, sec-pentylmagnesium bromide, is reacted with butyraldehyde (B50154). The nucleophilic sec-pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 5-methyl-4-octanol.

-

Step 2: Oxidation. The second step is the oxidation of the secondary alcohol, 5-methyl-4-octanol, to the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation; however, this guide will focus on the use of Pyridinium Chlorochromate (PCC), a mild and selective reagent for the oxidation of secondary alcohols to ketones without the risk of over-oxidation.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of 5-methyl-4-octanol (Grignard Reaction)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2-Bromopentane (B28208) | C₅H₁₁Br | 151.04 | 0.1 | 15.10 | 11.98 | 1.26 |

| Magnesium Turnings | Mg | 24.31 | 0.11 | 2.67 | - | - |

| Butyraldehyde | C₄H₈O | 72.11 | 0.1 | 7.21 | 9.01 | 0.80 |

| 5-methyl-4-octanol | C₉H₂₀O | 144.25 | - | - | - | - |

Table 2: Reactants and Products for the Synthesis of this compound (PCC Oxidation)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |

| 5-methyl-4-octanol | C₉H₂₀O | 144.25 | 0.05 | 7.21 |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 0.06 | 12.93 |

| This compound | C₉H₁₈O | 142.24 | - | - |

Table 3: Expected Yields

| Reaction Step | Product | Typical Yield Range (%) |

| Grignard Reaction | 5-methyl-4-octanol | 70-85% |

| PCC Oxidation | This compound | 80-95% |

Experimental Protocols

Step 1: Synthesis of 5-methyl-4-octanol via Grignard Reaction

Materials:

-

2-Bromopentane (15.10 g, 0.1 mol)

-

Magnesium turnings (2.67 g, 0.11 mol)

-

Anhydrous diethyl ether (150 mL)

-

Butyraldehyde (7.21 g, 0.1 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

-

Place the magnesium turnings in the three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the 2-bromopentane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (approx. 5 mL) of the 2-bromopentane solution to the magnesium turnings. The reaction should start spontaneously, which is indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. A small crystal of iodine can also be added to activate the magnesium.

-

Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and slightly cloudy.

-

-

Reaction with Butyraldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the butyraldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the butyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 5-methyl-4-octanol can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound via PCC Oxidation

Materials:

-

5-methyl-4-octanol (7.21 g, 0.05 mol)

-

Pyridinium Chlorochromate (PCC) (12.93 g, 0.06 mol)

-

Anhydrous dichloromethane (B109758) (100 mL)

-

Celite or silica (B1680970) gel

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend the PCC in 75 mL of anhydrous dichloromethane.

-

Add a small amount of Celite or silica gel to the suspension. This will help in the filtration later by adsorbing the chromium byproducts.[4]

-

-

Oxidation:

-

Dissolve the 5-methyl-4-octanol in 25 mL of anhydrous dichloromethane.

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mixture will turn into a dark brown, tarry substance.[4]

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.

-

Filter the mixture through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washings and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield a colorless liquid.

-

Mandatory Visualization

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

The Elusive 5-Methyl-4-octanone: A Technical Inquiry into its Natural Occurrence and Sources

Despite extensive investigation into the volatile compounds of various natural products, scientific literature to date does not provide definitive evidence for the natural occurrence of 5-Methyl-4-octanone. This technical guide addresses the current state of knowledge and the challenges in identifying this specific branched-chain ketone in nature.

While the aroma and flavor profiles of numerous foods, particularly aged cheeses and cooked meats, are rich in a variety of ketones, specific identification of this compound remains absent from published research. This document outlines the methodologies commonly employed for the analysis of volatile compounds in potential natural sources and highlights the absence of this compound in the reported findings.

Potential Natural Sources Explored

Comprehensive searches of scientific databases and literature have been conducted, focusing on food products known to contain a diverse range of methyl ketones and other volatile compounds. These include:

-

Dairy Products: Extensive research on the volatile compounds in various types of cheese, including those made from cow's, sheep's, and goat's milk, has identified numerous ketones that contribute to their characteristic flavors. However, this compound has not been reported as a constituent in these studies. The enzymatic and microbial transformations of fatty acids and amino acids during cheese ripening are primary pathways for ketone formation, but these processes have not been shown to produce this specific branched-chain ketone.

-

Cooked Meats: The thermal degradation of lipids and the Maillard reaction are key sources of volatile compounds, including ketones, in cooked meats. While the flavor profiles of roasted and processed meats have been thoroughly analyzed, this compound is not among the identified volatile constituents.

-

Other Potential Sources: Investigations into the volatile profiles of fermented foods, fungi, and insect secretions have also been pursued. These sources are known to produce a wide array of unique organic compounds. However, no studies have documented the presence of this compound in these matrices.

Methodologies for Volatile Compound Analysis

The identification and quantification of volatile compounds in natural sources typically involve sophisticated analytical techniques. The absence of this compound in the literature is notable given the widespread application of these powerful methods.

Experimental Protocols

A standard workflow for the analysis of volatile compounds from a natural source, such as cheese, is outlined below. This general protocol is representative of the methodologies used in the studies that have, to date, not identified this compound.

1. Sample Preparation and Extraction:

-

Solid-Phase Microextraction (SPME): A common technique for extracting volatile and semi-volatile compounds from the headspace of a sample.

-

A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace.

-

Analytes partition from the sample matrix into the headspace and are adsorbed by the fiber coating.

-

The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption.

-

-

Simultaneous Distillation-Extraction (SDE): A method used for the extraction of volatile and semi-volatile compounds from a liquid or solid matrix.

-

The sample is steam distilled while simultaneously being extracted with an organic solvent.

-

This technique allows for the concentration of a wide range of volatile compounds.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

3. Quantification:

-

Quantification of identified compounds is typically achieved by using an internal standard and creating a calibration curve with known concentrations of a pure standard of the target analyte.

The logical workflow for such an analysis is depicted in the following diagram:

Figure 1. A generalized experimental workflow for the analysis of volatile compounds in natural sources.

Signaling Pathways

Due to the lack of evidence for the natural occurrence of this compound, there is currently no information available regarding any biological signaling pathways in which it may be involved. Research into the signaling roles of a compound is contingent upon its confirmed presence and biological activity in a natural system.

Conclusion

Spectroscopic Analysis of 5-Methyl-4-octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-octanone (CAS No. 6175-51-5). Due to the limited availability of experimentally-derived public data for this specific compound, this report includes predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with available data for isomeric and structurally related compounds. The information is presented to support research, drug development, and quality control activities where the characterization of this molecule is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the alkyl chain's structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~ 0.9 | Triplet | ~ 7 | 3H |

| H-2 | ~ 1.6 | Sextet | ~ 7 | 2H |

| H-3 | ~ 2.4 | Triplet | ~ 7 | 2H |

| H-5 | ~ 2.6 | Multiplet | - | 1H |

| H-6 | ~ 1.3 | Multiplet | - | 2H |

| H-7 | ~ 1.2 | Multiplet | - | 2H |

| H-8 | ~ 0.9 | Triplet | ~ 7 | 3H |

| 5-CH₃ | ~ 1.1 | Doublet | ~ 7 | 3H |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem has an entry for the ¹³C NMR spectrum of this compound.[1] The predicted chemical shifts are tabulated below.

Table 2: ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 14.0 |

| C-2 | ~ 20.0 |

| C-3 | ~ 45.0 |

| C-4 (C=O) | ~ 212.0 |

| C-5 | ~ 48.0 |

| C-6 | ~ 30.0 |

| C-7 | ~ 22.0 |

| C-8 | ~ 14.0 |

| 5-CH₃ | ~ 16.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. A vapor phase IR spectrum is available on PubChem.[1]

Table 3: IR Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 2960 | Strong |

| C=O (ketone) | ~ 1715 | Strong |

| C-H (bend) | 1375 - 1465 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound on PubChem.[1] The fragmentation is expected to be driven by cleavage alpha to the carbonyl group.

Table 4: Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Relative Intensity |

| 142 | [M]⁺ (Molecular Ion) | Low |

| 113 | [M - C₂H₅]⁺ | Medium |

| 99 | [M - C₃H₇]⁺ | Medium |

| 85 | [M - C₄H₉]⁺ | High |

| 71 | [C₄H₇O]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 40 to 400.

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Physical and chemical characteristics of 5-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 5-Methyl-4-octanone. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical principles and workflows.

Core Chemical and Physical Characteristics

This compound is a chiral aliphatic ketone. Its core structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the fifth position.

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| IUPAC Name | 5-methyloctan-4-one | PubChem[1] |

| CAS Number | 6175-51-5 | PubChem[1] |

| Molecular Formula | C₉H₁₈O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| Exact Mass | 142.135765193 Da | PubChem[1] |

| Boiling Point (estimated) | 181-190 °C | Scent AI[2] |

| Density | Data not available | |

| XLogP3-AA (LogP) | 2.7 | PubChem[1] |

| Topological Polar Surface Area (PSA) | 17.1 Ų | PubChem[1] |

| Complexity | 96.9 | PubChem[1] |

| Rotatable Bond Count | 5 | Guidechem[3] |

| Hydrogen Bond Donor Count | 0 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is characteristic of aliphatic ketones, often involving alpha-cleavage adjacent to the carbonyl group.[4]

| Property | Value | Source |

| NIST Number | 113747 | PubChem[1] |

| m/z Top Peak | 71 | PubChem[1] |

| m/z 2nd Highest | 43 | PubChem[1] |

| m/z 3rd Highest | 41 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been documented and is available through spectral databases.[1] While a detailed spectrum is not provided here, the expected chemical shifts would correspond to the nine distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for this compound.[1] A characteristic strong absorption band is expected in the region of 1715-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its ketone functional group.

Figure 1. General reactivity pathways for ketones like this compound.

Key Reactions

-

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Grignard reagents (R-MgX) and organolithium compounds react with this compound to form tertiary alcohols.[5]

-

Reduction : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to its corresponding secondary alcohol, 5-methyl-4-octanol.

-

Oxidation : Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur, yielding carboxylic acids.

Experimental Protocols: Synthesis

The chiral nature of this compound makes asymmetric synthesis a critical topic. One powerful method for achieving high enantioselectivity is through the use of chiral auxiliaries, such as in the Grignard reaction with a substrate derived from an amino acid.[6] Another common approach is the use of Grignard reagents with appropriate carbonyl compounds.

Protocol: Grignard Synthesis of a Tertiary Alcohol (General Procedure)

This protocol outlines the general steps for synthesizing a tertiary alcohol from a ketone like this compound using a Grignard reagent. This is a foundational carbon-carbon bond-forming reaction in organic synthesis.[7]

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous diethyl ether or THF

-

Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried or oven-dried to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous ether.

-

Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated if the solution turns cloudy and starts to bubble. Gentle heating may be required.

-

Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

-

-

Reaction with Ketone:

-

Dissolve this compound in anhydrous ether in a separate flask under an inert atmosphere and cool it in an ice bath (0 °C).

-

Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude tertiary alcohol product can then be purified by column chromatography or distillation.

-

References

- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. guidechem.com [guidechem.com]

- 4. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

Discovery and history of 5-Methyl-4-octanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is an aliphatic ketone with the chemical formula C₉H₁₈O. While specific research on its discovery, history, and biological activity is limited in publicly available literature, its chemical properties and potential synthetic routes can be delineated based on established principles of organic chemistry. This guide provides a summary of its known physicochemical properties, a detailed hypothetical protocol for its synthesis via a Grignar-type reaction, and discusses the current landscape of knowledge regarding this compound.

Discovery and History

There is a notable absence of specific historical information regarding the initial discovery or synthesis of this compound in surveyed scientific databases and literature. The compound is listed in several chemical supplier catalogs and databases, indicating its existence and availability, but without reference to a primary discovery paper. Aliphatic ketones, as a class of compounds, have been known and synthesized for over a century, with their chemistry being well-established in the field of organic synthesis. The synthesis of specifically branched ketones like this compound would have become feasible through the development of fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction in the early 20th century. It is plausible that this compound was first synthesized as part of a broader investigation into ketone chemistry or as an intermediate in a more complex synthesis, rather than being the primary focus of a dedicated study.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These data are primarily sourced from computational predictions and entries in chemical databases.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 142.24 g/mol | [1][2][3][4][5] |

| CAS Number | 6175-51-5 | [1][2][3][4][5] |

| IUPAC Name | 5-methyloctan-4-one | [5] |

| Canonical SMILES | CCCC(C)C(=O)CCC | [5] |

| InChI Key | SNBMNYYIKTXSST-UHFFFAOYSA-N | [5] |

| XLogP3-AA (Computed) | 2.7 | [5] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [5] |

| Heavy Atom Count | 10 | [1][5] |

| Rotatable Bond Count | 5 | [1][5] |

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Valeryl chloride

-

Dry ice/acetone bath

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

-

All glassware must be flame-dried under an inert atmosphere to exclude moisture.

-

In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation to form this compound:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.[6]

-

Prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at -78 °C.[6] The low temperature is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone.[6]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.[6]

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[6]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[6]

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Precautions:

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

-

Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases did not reveal any reported biological activity or involvement in signaling pathways for this compound. Its structural analogs, other aliphatic ketones, are found in nature as flavor and fragrance components, and some act as insect pheromones. However, no such role has been attributed to this compound. Further research would be required to investigate any potential biological effects of this compound.

Visualizations

As no signaling pathways or complex experimental workflows involving this compound have been identified in the literature, a diagrammatic representation is not applicable at this time. A logical workflow for the proposed synthesis is presented below.

References

5-Methyl-4-octanone CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise yet comprehensive overview of 5-Methyl-4-octanone, a ketone of interest in organic synthesis. This document summarizes its chemical identity, key physicochemical properties, and established synthesis protocols. While this compound is available commercially, its biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature.

Chemical Identity and Properties

This compound is a branched-chain aliphatic ketone. Its fundamental identifiers and computed physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 6175-51-5 | [1][2][3] |

| IUPAC Name | 5-methyloctan-4-one | [2] |

| Molecular Formula | C9H18O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Canonical SMILES | CCCC(C)C(=O)CCC | [2] |

| InChI Key | SNBMNYYIKTXSST-UHFFFAOYSA-N | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.79 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Complexity | 96.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis of this compound

The synthesis of this compound has been described through two primary routes: the oxidation of the corresponding secondary alcohol and via a Grignard reaction.

Experimental Protocols

1. Oxidation of 5-Methyl-4-octanol

A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 5-methyl-4-octanol.

-

Reactants: 5-methyl-4-octanol, oxidizing agent (e.g., potassium dichromate/sulfuric acid).

2. Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with a suitable carbonyl compound.

-

Reactants: Grignard reagent prepared from a suitable alkyl halide (e.g., 2-bromopentane) and an aldehyde (e.g., butanal).

-

Procedure: The Grignard reagent is first prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. This organometallic reagent is then reacted with the aldehyde. The resulting alkoxide is subsequently hydrolyzed in an acidic workup to yield the secondary alcohol, 5-methyl-4-octanol. This alcohol can then be oxidized as described in the previous method to yield this compound.

Biological Activity and Applications

As of the latest literature review, there is a notable absence of published research on the biological activity of this compound. Consequently, its potential applications in drug discovery and development have not been established. No signaling pathways or specific biological targets have been identified for this compound.

Visualizing Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a well-characterized chemical entity with established synthesis methods. The data presented in this guide provides a foundational understanding of its chemical and physical properties. However, the lack of research into its biological effects represents a significant knowledge gap. For researchers in drug discovery, this compound could be considered a novel scaffold for further investigation, although any such endeavor would require extensive de novo biological screening and characterization.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 5-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is a chiral ketone with a stereocenter at the C5 position, leading to the existence of two enantiomers: (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. The distinct spatial arrangement of these enantiomers can lead to different biological activities, making their separation and characterization crucial in fields such as drug development and flavor chemistry. This guide provides a comprehensive overview of the stereochemistry of this compound, including detailed, illustrative protocols for its racemic synthesis, enantioselective synthesis, chiral resolution, and analytical characterization. While specific experimental data for this compound is not widely available in published literature, this document presents well-established methodologies applicable to this and similar chiral ketones.

Introduction to the Chirality of this compound

The chirality of this compound arises from the presence of a single stereocenter at the fifth carbon atom (C5). This carbon is bonded to four different substituents: a propyl group, a butyl group, a methyl group, and a hydrogen atom. This tetrahedral arrangement results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Molecular Structure and Stereocenter:

Caption: Enantiomers of this compound with the chiral center at C5.

Physicochemical Properties

While experimentally determined properties for the individual enantiomers are scarce in the literature, the properties of the racemic mixture are documented. It is expected that the individual enantiomers will have identical boiling points, densities, and refractive indices, but will differ in their optical rotation.

Table 1: Physicochemical Properties of this compound.

| Property | Value (for racemic mixture) |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol [1] |

| CAS Number | 6175-51-5[1] |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

| Optical Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign for each enantiomer. |

Synthesis of this compound

Racemic Synthesis

A straightforward approach to synthesizing racemic this compound is through the Grignard reaction of an appropriate nitrile with a Grignard reagent, followed by hydrolysis.

Caption: Racemic synthesis of this compound via Grignard reaction.

Experimental Protocol (Illustrative):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and dry diethyl ether under a nitrogen atmosphere.

-

Grignard Reagent Formation: A solution of 2-bromobutane (B33332) in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Nitrile: The Grignard reagent is cooled to 0 °C, and a solution of butyronitrile in dry diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield racemic this compound.

Enantioselective Synthesis

Enantiomerically enriched this compound can be prepared using asymmetric synthesis methodologies. One plausible approach involves the use of a chiral auxiliary.

Caption: Enantioselective synthesis workflow using a chiral auxiliary.

Experimental Protocol (Illustrative):

-

Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium and then acylated with butyryl chloride to form the N-acyloxazolidinone.

-

Enolate Formation: The acylated auxiliary is treated with a hindered base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate.

-

Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as sec-butyl iodide, which approaches from the less sterically hindered face, leading to a diastereomerically enriched product.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target ketone.

Enantiomeric Separation and Analysis

Chiral Resolution

A racemic mixture of this compound can be separated into its constituent enantiomers by chiral chromatography.

Table 2: Illustrative Chiral Chromatography Conditions.

| Method | Column | Mobile Phase | Flow Rate | Detection |

| Chiral HPLC | Chiralcel OD-H or similar polysaccharide-based column | Hexane/Isopropanol (e.g., 99:1 v/v) | 1.0 mL/min | UV at 210 nm |

| Chiral GC | Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225) | Helium | 1.5 mL/min | Flame Ionization Detector (FID) |

Experimental Protocol (Illustrative for Chiral HPLC):

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected onto a chiral HPLC column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Fraction Collection: The separated enantiomers are collected as they elute from the column.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined by re-injecting a small aliquot onto the same chiral column.

Analytical Characterization

The separated enantiomers can be characterized by various spectroscopic and analytical techniques.

Table 3: Expected Spectroscopic Data for this compound Enantiomers.

| Technique | Expected Observations |

| ¹H NMR | The spectra of both enantiomers will be identical in an achiral solvent. Protons alpha to the carbonyl and the methyl group at the chiral center will have characteristic chemical shifts. |

| ¹³C NMR | The spectra of both enantiomers will be identical in an achiral solvent. The carbonyl carbon will have a characteristic chemical shift around 210-215 ppm. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch will be observed around 1715 cm⁻¹. The spectra of both enantiomers will be identical. |

| Mass Spectrometry | Both enantiomers will show the same fragmentation pattern, with a molecular ion peak (M+) at m/z = 142. |

| Optical Rotation | The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation values are not currently published. |

NMR Spectroscopy with Chiral Shift Reagents: To distinguish between the enantiomers using NMR, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the sample. This forms diastereomeric complexes that will have different chemical shifts for corresponding protons and carbons, allowing for the determination of enantiomeric purity.

Conclusion

This technical guide has outlined the key aspects of the chirality of this compound and provided a framework of established experimental protocols for its synthesis, separation, and characterization. While specific, experimentally verified data for the individual enantiomers of this compound is limited in the public domain, the methodologies presented here are robust and widely applicable to chiral ketones. For researchers in drug development and related fields, a thorough understanding and application of these techniques are essential for the successful investigation and utilization of chiral molecules like this compound. Further research to determine the specific properties and biological activities of the (R) and (S) enantiomers is warranted.

References

Biosynthesis of 5-Methyl-4-octanone: A Putative Pathway and Research Framework

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is a branched-chain aliphatic ketone with potential applications in various fields, including chemical synthesis and as a semiochemical. While its presence has been noted in nature, the biosynthetic pathways leading to its formation in organisms have not been elucidated. This technical guide presents a putative biosynthetic pathway for this compound, drawing parallels with established pathways for other insect and microbial ketones. We propose a route originating from branched-chain amino acid metabolism and fatty acid synthesis, followed by modification steps. This document also outlines detailed experimental protocols for the investigation and validation of this proposed pathway, including isotopic labeling studies, enzyme assays, and genetic approaches. Furthermore, we provide a framework for the quantitative analysis of pathway intermediates and enzymatic activities. This guide is intended to serve as a foundational resource for researchers seeking to explore the biosynthesis of this compound and other branched-chain ketones.

Introduction

Branched-chain ketones are a diverse class of organic molecules that play significant roles in chemical communication, defense mechanisms, and as metabolic intermediates in various organisms. While the biosynthesis of several straight-chain and methyl-branched ketones is reasonably well understood, particularly in the context of insect pheromones and microbial metabolism, the formation of ketones with ethyl or larger branches, such as this compound, remains largely unexplored. Understanding the enzymatic machinery and metabolic logic behind the synthesis of such molecules is crucial for their potential biotechnological production and for the development of novel bioactive compounds.

This whitepaper addresses the current knowledge gap by proposing a detailed putative biosynthetic pathway for this compound. The proposed pathway is grounded in established principles of fatty acid and branched-chain amino acid metabolism. We further provide a comprehensive set of hypothetical experimental protocols and quantitative data to guide future research in this area.

A Putative Biosynthetic Pathway for this compound

The proposed biosynthetic pathway for this compound is a multi-step process that likely involves the convergence of branched-chain amino acid catabolism and fatty acid synthesis, followed by oxidative modifications. The pathway can be conceptually divided into three main stages:

-

Initiation with a Branched-Chain Starter Unit: The biosynthesis is proposed to initiate with a three-carbon starter unit, propionyl-CoA, which can be derived from the catabolism of amino acids such as isoleucine, valine, and methionine, or from the metabolism of odd-chain fatty acids.

-

Elongation via Fatty Acid Synthase (FAS) Complex: The propionyl-CoA starter unit is then elongated by the fatty acid synthase (FAS) complex through the addition of two malonyl-CoA extender units to form a C8 carbon chain. A key step is the introduction of a methyl branch at the C5 position, which is hypothesized to occur through the action of a methyltransferase on an intermediate of the growing acyl chain.

-

Formation of the Ketone: The resulting 5-methyl-octanoyl-ACP is then proposed to undergo thioesterase-mediated hydrolysis, followed by a decarboxylation and oxidation sequence to yield the final product, this compound.

A diagrammatic representation of this putative pathway is provided below.

Quantitative Data on Putative Enzymes

While no specific kinetic data exists for the enzymes involved in this compound biosynthesis, the following table presents hypothetical, yet plausible, kinetic parameters for the key enzyme classes based on known values for similar enzymes from other biological systems. These values can serve as a benchmark for future experimental investigations.

| Enzyme Class | Putative Substrate | Hypothetical Km (µM) | Hypothetical kcat (s-1) | Source Organism (Analogous Enzyme) |

| Fatty Acid Synthase (FAS) | Propionyl-CoA | 20 - 100 | 5 - 20 | Escherichia coli |

| Acyl-ACP Methyltransferase | C4-Acyl-ACP | 50 - 200 | 0.1 - 1 | Mycobacterium tuberculosis |

| Thioesterase | 5-Methyl-octanoyl-ACP | 10 - 50 | 10 - 50 | Solanum habrochaites |

| Decarboxylase | 5-Methyl-3-oxooctanoic acid | 100 - 500 | 2 - 10 | Solanum lycopersicum |

| Oxidase/P450 Monooxygenase | 5-Methyl-octane | 5 - 50 | 1 - 15 | Bacillus megaterium |

Experimental Protocols for Pathway Elucidation

The following section details proposed experimental protocols to investigate and validate the putative biosynthetic pathway of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon backbone of this compound.

Methodology:

-

Culture Organism: Culture the candidate organism (e.g., a specific insect or microorganism) in a defined medium.

-

Precursor Feeding: Supplement the medium with isotopically labeled precursors, such as 13C- or 14C-labeled propionate, isoleucine, valine, methionine, and acetate.

-

Extraction: After a suitable incubation period, extract the volatile organic compounds from the culture using solid-phase microextraction (SPME) or solvent extraction.

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify this compound and determine the incorporation of the isotopic label.

-

Interpretation: The pattern of label incorporation will provide evidence for the precursor molecules utilized in the biosynthesis.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed pathway.

Methodology:

-

Protein Extraction: Prepare a cell-free protein extract from the candidate organism.

-

Substrate Synthesis: Chemically synthesize the putative substrates, such as 5-methyl-octanoyl-CoA or 5-methyl-3-oxooctanoic acid.

-

Assay Conditions: Perform in vitro enzyme assays by incubating the protein extract with the synthesized substrates and necessary cofactors (e.g., NADPH, S-adenosyl methionine).

-

Product Detection: Monitor the formation of the expected products (e.g., 5-methyl-octanoic acid, this compound) using HPLC or GC-MS.

-

Enzyme Purification: If activity is detected, proceed with protein purification using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to isolate the specific enzymes.

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the purified enzymes using varying substrate concentrations.

Genetic Approaches

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq analysis on the organism under conditions of high and low this compound production to identify differentially expressed genes.

-

Homology Screening: Search for gene homologs of known fatty acid synthases, methyltransferases, thioesterases, and decarboxylases in the organism's genome or transcriptome.

-

Gene Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence or knockout candidate genes and observe the effect on this compound production.

-

Heterologous Expression: Express candidate genes in a heterologous host, such as E. coli or yeast, and assay for the expected enzymatic activity.

The following diagram illustrates a general experimental workflow for investigating the proposed biosynthetic pathway.

Conclusion

The biosynthesis of this compound remains an uncharted area of research. The putative pathway and experimental framework presented in this technical guide offer a starting point for scientists to unravel the molecular mechanisms behind the formation of this and other complex branched-chain ketones. Successful elucidation of this pathway will not only contribute to our fundamental understanding of metabolic diversity but also pave the way for the sustainable production of these valuable molecules through metabolic engineering and synthetic biology approaches. The proposed research has the potential to impact various sectors, including the development of novel pharmaceuticals, agrochemicals, and biofuels.

An In-depth Technical Guide to the Thermochemical Properties of 5-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-octanone, a nine-carbon aliphatic ketone, presents a subject of interest in various chemical and pharmaceutical research domains. Understanding its thermochemical properties is fundamental for process design, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental protocols for determining these properties, and offers insights into the thermochemistry of structurally related compounds to provide a comparative context in the absence of extensive direct experimental data.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C9H18O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| CAS Number | 6175-51-5 | PubChem[1] |

| IUPAC Name | 5-methyloctan-4-one | PubChem[1] |

Thermochemical Data

Comparative Thermochemical Data of Isomers and Related Ketones

The following table summarizes available thermochemical data for structural isomers and a related ketone to this compound. This comparative data is essential for estimating and understanding the thermochemical behavior of the title compound.

| Compound | Property | Value | Method | Source |

| 7-Methyl-4-octanone | Standard Gibbs free energy of formation (ΔfG°) | -106.46 kJ/mol | Joback Calculated Property | Cheméo[2] |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -346.95 kJ/mol | Joback Calculated Property | Cheméo[2] | |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.14 kJ/mol | Joback Calculated Property | Cheméo[2] | |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 41.99 kJ/mol | Joback Calculated Property | Cheméo[2] | |

| 4-Octanone | Standard liquid enthalpy of combustion (ΔcH°liquid) | -5048.58 kJ/mol | Combustion Calorimetry | NIST WebBook[3] |

| Standard liquid enthalpy of formation (ΔfH°liquid) | -386.1 kJ/mol | Calculation from ΔcH°liquid | NIST WebBook[3] |

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures applicable to ketones like this compound.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion.

-

Bomb Calorimeter Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the container and any side reactions. The standard enthalpy of combustion is then calculated per mole of the sample.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat capacity and the enthalpies of phase transitions.

Methodology:

-

Sample and Reference Preparation: A small, precisely weighed amount of the sample is placed in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (melting, vaporization) or exothermic (crystallization, decomposition) processes. The area under a peak is proportional to the enthalpy change of the transition. The heat capacity of the sample can also be determined from the shift in the baseline of the DSC curve.

Visualizations

To aid in the understanding of the experimental methodologies, the following diagrams illustrate the workflows for combustion calorimetry and differential scanning calorimetry.

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. While direct experimental data remains scarce, the provided comparative data for its isomers offers a valuable framework for estimation and further research. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry serve as a practical resource for researchers aiming to determine these crucial thermochemical parameters. Future experimental work is necessary to establish a definitive thermochemical profile for this compound, which will undoubtedly contribute to its effective application in scientific and industrial contexts.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-4-octanone

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methyl-4-octanone

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and expected mass spectral data.

Introduction

This compound (C9H18O) is a ketone with a molecular weight of 142.24 g/mol .[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the separation, identification, and quantification of this compound. This application note outlines a standard procedure for this analysis.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For analysis, this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-100 µg/mL. If the sample is in a complex matrix, a sample extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte of interest.

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[2]

-

Inlet: Split/splitless injector. For general screening, a split injection with a ratio of 50:1 is suitable.[2] For trace analysis, a splitless injection should be used.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS):

Data Presentation

The expected retention time for this compound will vary depending on the specific GC column and conditions used. However, the mass spectrum is a characteristic fingerprint of the molecule.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H18O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 6175-51-5 | [1] |

| Characteristic Mass Fragments (m/z) | ||

| Base Peak | 71 | [1] |

| Second Highest Peak | 43 | [1] |

| Third Highest Peak | 41 | [1] |

The fragmentation pattern of ketones in EI-MS is predictable. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. For this compound, this would lead to the formation of characteristic acylium ions.

Visualizations

Caption: GC-MS Experimental Workflow.

Caption: Data Analysis Logical Flow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Methyl-4-octanone

Introduction

5-Methyl-4-octanone is a ketone of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. Due to its lack of a strong ultraviolet (UV) chromophore, direct analysis by HPLC with UV detection is challenging. This application note describes a robust and sensitive method for the quantification of this compound using pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction between this compound and DNPH yields a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, enabling accurate and precise quantification.

Principle

The carbonyl group of this compound reacts with DNPH in an acidic solution to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at approximately 360 nm.[1] The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.

Experimental Protocols

1. Preparation of Reagents and Standards

-

DNPH Reagent: A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of a suitable solvent like acetonitrile and an acid catalyst such as hydrochloric or sulfuric acid.[2] For instance, dissolve 150 mg of purified DNPH in 100 mL of acetonitrile and add 0.5 mL of concentrated hydrochloric acid. Store this reagent in a dark, cool place.

-

This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Derivatization Procedure

-

Pipette 1.0 mL of each working standard solution or sample solution into separate vials.

-

Add 1.0 mL of the DNPH reagent to each vial.[3]

-

Cap the vials and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for at least 60 minutes, or until a yellow-orange precipitate is observed, indicating the formation of the hydrazone.[4]

-

After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 1:1 with 60% acetonitrile in water).

-

Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.[3]

3. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array or UV-Vis detector is suitable for this analysis.

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-15 min: 60% B to 90% B; 15-20 min: 90% B; 20-25 min: 90% B to 60% B; 25-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 360 nm[1][5] |

| Injection Volume | 20 µL |

Data Presentation

The method was validated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.

Table 1: Calibration Curve Data for this compound-DNPH Derivative

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 55,234 |

| 5.0 | 278,987 |